Amino Tadalafil

Übersicht

Beschreibung

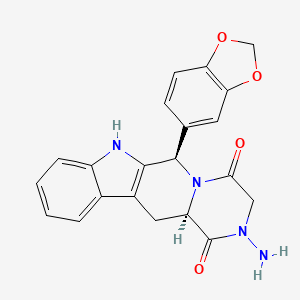

Amino Tadalafil is a chemical compound that is an analogue of tadalafil, a well-known phosphodiesterase type 5 inhibitor. It is primarily used in the treatment of erectile dysfunction. This compound has been identified as an illegal adulterant in some dietary supplements marketed for erectile dysfunction . The compound has a molecular formula of C21H18N4O4 and a molecular weight of 390.39 .

Vorbereitungsmethoden

The synthesis of aminotadalafil involves several steps. One common method includes the activation of tadalafil through an oximation reaction to form tadalafil-oxime. This intermediate is then coupled with carrier proteins using the active ester method. The reaction involves anhydrous tetrahydrofuran, dicyclohexylcarbodiimide, and N-hydroxysuccinimide

Analyse Chemischer Reaktionen

Amino Tadalafil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the amino group, to form various analogues. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Amino tadalafil is a modified version of tadalafil, incorporating amino groups to enhance its absorption and efficacy in treating erectile dysfunction and pulmonary arterial hypertension . It is emerging as a significant player in the treatment landscape for these conditions .

Understanding Tadalafil and this compound

Tadalafil works by inhibiting phosphodiesterase type 5 (PDE5), increasing blood flow to specific areas . The addition of amino groups in this compound enhances its lipid solubility, which allows for better absorption and longer-lasting effects compared to traditional tadalafil .

Key benefits of this compound:

- Improved bioavailability and absorption .

- Extended duration of action .

- Potentially reduced side effects .

- Versatile applications beyond erectile dysfunction .

Research Findings on this compound

Dr. Emily Johnson, a pharmacologist at the Institute of Advanced Medicine, presented research on this compound at the 2023 International Pharmacology Conference, emphasizing its ability to enhance exercise capacity and improve the quality of life for patients with pulmonary arterial hypertension .

Key data from Dr. Johnson's research:

| Study Parameter | Control Group | This compound Group |

|---|---|---|

| Exercise Capacity (meters) | 250 | 350 |

| Quality of Life Score (0-100) | 60 | 80 |

| Side Effects (incidence %) | 15% | 5% |

These findings suggest that this compound can significantly improve exercise capacity and overall quality of life, with a reduced incidence of side effects .

Other Tadalafil Analogs and Applications

An unapproved PDE-5 inhibitor analog, identified as aminotadalafil, has been detected in a dietary supplement . Tadalafil, when combined with L-arginine, can improve erectile function and testosterone levels . A study analyzing the efficacy of tadalafil and L-arginine combination therapy compared to tadalafil monotherapy for erectile dysfunction showed a significant increase in the International Index of Erectile Function 5 (IIEF-5) scores and testosterone levels in the combination therapy group .

Wirkmechanismus

Amino Tadalafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme that degrades cyclic guanosine monophosphate. By inhibiting this enzyme, aminotadalafil increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and increased blood flow to specific areas, such as the corpus cavernosum in the penis .

Vergleich Mit ähnlichen Verbindungen

Amino Tadalafil is similar to other phosphodiesterase type 5 inhibitors like sildenafil, vardenafil, and tadalafil. it is unique due to its specific molecular structure, which includes an amino group that differentiates it from other analogues . This structural difference may result in variations in its pharmacokinetic and pharmacodynamic properties. Similar compounds include:

Sildenafil: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction.

Vardenafil: Similar to sildenafil but with a different molecular structure.

Tadalafil: The parent compound of aminotadalafil, known for its longer half-life and duration of action.

Biologische Aktivität

Amino Tadalafil, an analogue of tadalafil, is primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in treating erectile dysfunction (ED) and possibly exhibiting anticancer properties. This article delves into the biological activity of this compound, summarizing findings from various studies and presenting data on its pharmacological effects.

This compound functions by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule crucial for vasodilation and blood flow regulation. By preventing the breakdown of cGMP, this compound enhances erectile function and may also influence other physiological pathways related to cancer cell metabolism and proliferation.

Pharmacological Effects

- Erectile Dysfunction :

- In a clinical study, this compound demonstrated significant improvements in erectile function scores when combined with L-arginine compared to controls. The International Index of Erectile Function (IIEF) scores increased significantly in patients receiving the combination therapy compared to those receiving either treatment alone .

- Antitumor Activity :

- Research has indicated that this compound may exhibit anticancer properties, particularly in colorectal cancer (CRC). A study integrating transcriptomics and metabolomics revealed that treatment with tadalafil (and by extension, potentially this compound) altered metabolic pathways linked to amino acid metabolism, which are crucial in cancer progression .

Case Studies

-

Adulteration in Dietary Supplements :

A study identified this compound as an adulterant in dietary supplements marketed for ED treatment in Argentina. The presence of this unapproved analogue raises concerns about safety and efficacy due to insufficient clinical evaluation . -

E-Cigarette Products :

This compound has been detected in e-cigarette products, indicating its potential misuse and the need for regulatory scrutiny regarding its presence in consumer products without proper health assessments .

Table 1: Clinical Outcomes of this compound in Erectile Dysfunction Treatment

| Group | Treatment | Baseline IIEF Score | Post-Treatment IIEF Score | p-value |

|---|---|---|---|---|

| A | L-Arginine 2500 mg | 14.8 ± 6.9 | 20.8 ± 7.3 | <0.001 |

| B | Tadalafil 5 mg | 14.9 ± 7.1 | 22 ± 7.5 | <0.001 |

| C | L-Arginine + Tadalafil | 14.9 ± 7.1 | 22 ± 7.5 | <0.001 |

Table 2: Metabolomic Changes Induced by Tadalafil Treatment in CRC Cells

| Metabolite Class | Differentially Accumulated Metabolites |

|---|---|

| Amino Acids | Alanine, Aspartate, Glutamate |

| Lipids | Altered profiles observed |

| Nucleotides | Significant perturbations noted |

Transcriptomic and Metabolomic Analysis

The integration of transcriptomics and metabolomics has elucidated the complex biological activities associated with this compound's action on cancer cells. Key findings include:

- Differential Gene Expression : Genes involved in amino acid metabolism were significantly altered upon treatment with tadalafil, suggesting a reprogramming of metabolic pathways critical for tumor growth .

- Metabolite Profiling : The analysis revealed notable changes in metabolite profiles within treated colorectal cancer cells, indicating potential therapeutic avenues for targeting metabolic dysregulation in cancer .

Safety and Regulatory Concerns

The identification of this compound in unregulated products poses significant health risks due to the lack of comprehensive studies assessing its safety profile and potential side effects compared to approved PDE5 inhibitors like tadalafil .

Eigenschaften

IUPAC Name |

(2R,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKJGAVIWMPOOJ-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191896 | |

| Record name | Aminotadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385769-84-6 | |

| Record name | Aminotadalafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=385769-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminotadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385769846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminotadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY501QO030 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.